molecular formula C12H16N4O B8539941 5-methoxy-3-(1-piperazinyl)-1H-indazole

5-methoxy-3-(1-piperazinyl)-1H-indazole

Cat. No.: B8539941
M. Wt: 232.28 g/mol
InChI Key: KZQHKKCYKKKVKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methoxy-3-(1-piperazinyl)-1H-indazole is a useful research compound. Its molecular formula is C12H16N4O and its molecular weight is 232.28 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H16N4O

Molecular Weight

232.28 g/mol

IUPAC Name

5-methoxy-3-piperazin-1-yl-1H-indazole

InChI

InChI=1S/C12H16N4O/c1-17-9-2-3-11-10(8-9)12(15-14-11)16-6-4-13-5-7-16/h2-3,8,13H,4-7H2,1H3,(H,14,15)

InChI Key

KZQHKKCYKKKVKS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NN=C2N3CCNCC3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred mixture of 4-[5-methoxy-1-phenylsulfonyl-1H-indazol-3-yl]-1-piperazinecarbonitrile (9.5 g, 0.0239 mol) in THF (150 ml) under N2 was added, dropwise, lithium aluminum [50 ml (2.1 eq) of a 1M LiAlH4 solution in THF]. After complete addition the reaction was warmed to reflux and stirred for 3 hours. To the cooled reaction was added carefully, H2O (15 ml) to destroy the excess LiAlH4. The mixture was allowed to stand overnight. The reaction mixture was filtered through a coarse sintered glass funnel. The resultant cake was washed well with THF and the THF filtrate was concentrated to afford 6.0 g, of a residue. The residue was triturated with ether and H2O and the resultant solid was collected and dried to afford 4.5 g of 5-methoxy-3-(1-piperazinyl)-1H-indazole, m.p. 163°-169° C.
Name
4-[5-methoxy-1-phenylsulfonyl-1H-indazol-3-yl]-1-piperazinecarbonitrile
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9.5 g
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reactant
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150 mL
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